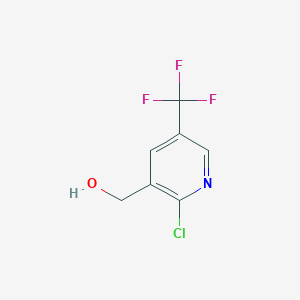

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWQFBNIOHFHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717763 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943551-28-8 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol CAS number

An In-depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Introduction

This compound, identified by the CAS Number 943551-28-8 , is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a primary alcohol on a pyridine scaffold, makes it a versatile synthon, or building block, for the construction of more complex, biologically active molecules.

The strategic placement of these functional groups imparts a unique combination of physicochemical properties. The trifluoromethyl (-CF3) group, a common motif in modern drug discovery, is known to enhance metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] The chlorine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxymethyl (-CH2OH) group provides a site for esterification, etherification, or oxidation to introduce further chemical diversity. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway with mechanistic considerations, key applications, and essential safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 943551-28-8 | |

| Molecular Formula | C₇H₅ClF₃NO | [3] |

| Molecular Weight | 211.57 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | |

| InChI Key | ITWQFBNIOHFHFF-UHFFFAOYSA-N | [3] |

| SMILES | OCC1=CC(C(F)(F)F)=CN=C1Cl | [3] |

| Storage Temperature | 4°C |

Proposed Synthesis and Mechanistic Rationale

While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised from the commercially available precursor, 2-chloro-5-(trifluoromethyl)pyridine. The following proposed workflow is based on established principles of organic chemistry, designed to install the required hydroxymethyl group at the C-3 position of the pyridine ring.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formylation of 2-chloro-5-(trifluoromethyl)pyridine via Directed Ortho-Metalation

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Charging: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M solution).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.

-

Causality: The chlorine atom at the C-2 position acts as a directed metalating group, guiding the lithium-halogen exchange or deprotonation to the adjacent C-3 position. The strong electron-withdrawing nature of the -CF3 group further acidifies the ring protons, facilitating this step.

-

-

Formylation: Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Warming and Quenching: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.

Step 2: Reduction of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde to the Target Alcohol

-

Reagent Charging: Dissolve the purified aldehyde from Step 1 (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Causality: NaBH₄ is a mild and selective reducing agent sufficient for the reduction of an aldehyde to a primary alcohol. It is chosen for its operational simplicity and safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), which are not necessary for this transformation.

-

-

Monitoring and Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully add water to quench the excess NaBH₄, followed by 1 M HCl to neutralize the mixture.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical intermediate (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol . While this compound represents a potentially valuable building block in synthetic and medicinal chemistry, a comprehensive review of publicly accessible scientific literature, patents, and chemical databases reveals significant gaps in detailed experimental and application-specific information. This document serves to consolidate the available data, highlight the established properties of its precursors, and clearly define the current limitations in public knowledge regarding this specific molecule.

Core Molecular Attributes

This compound is a halogenated pyridine derivative incorporating a trifluoromethyl group, a structural motif of significant interest in pharmaceutical and agrochemical design. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 211.57 g/mol | |

| Molecular Formula | C₇H₅ClF₃NO | |

| CAS Number | 943551-28-8 | |

| Physical Form | Solid (predicted) | |

| Synonyms | [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol |

Below is the chemical structure of the title compound, visualized using the DOT language.

Caption: 2D Structure of this compound.

Safety and Handling

Based on available supplier safety data, this compound is classified as a hazardous substance.

-

GHS Classification: Acute Toxicity, Oral, Category 3.

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed).

Standard Precautions: Due to its acute toxicity, this compound must be handled with extreme care. Standard operating procedures should include:

-

Use of a certified chemical fume hood.

-

Mandatory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoidance of inhalation, ingestion, and skin contact.

-

Storing the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.

Synthetic Pathways: A Postulated Approach

A validated, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents. However, based on established organometallic chemistry principles, a plausible synthetic route can be postulated starting from the known precursor, 2-chloro-5-(trifluoromethyl)pyridine .

The key transformation is the introduction of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This position is electronically suitable for deprotonation via directed ortho-metalation, followed by quenching with an electrophile.

Caption: Postulated synthetic workflow for the target compound.

Causality and Experimental Considerations:

-

Choice of Precursor: 2-chloro-5-(trifluoromethyl)pyridine is a readily available intermediate used in the synthesis of various agrochemicals.[1] Its synthesis from 3-picoline or 3-trifluoromethylpyridine is well-documented.[2][3][4]

-

Deprotonation Strategy: The protons on the pyridine ring have different acidities. The proton at the C4 position is the most likely to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) due to the combined electron-withdrawing effects of the chloro, trifluoromethyl, and ring nitrogen atoms. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

-

Electrophilic Quench: The resulting organolithium intermediate is a potent nucleophile. Introducing formaldehyde (HCHO), a simple one-carbon electrophile, would lead to the formation of the corresponding alkoxide.

-

Workup and Purification: The reaction would be quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final methanol product. Purification would likely require column chromatography on silica gel to separate the product from unreacted starting material and byproducts.

Self-Validation: The identity and purity of the synthesized product would need to be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The absence of such published data is a major gap in the current scientific record.

Analytical Characterization: An Unmet Requirement

A thorough search of scientific databases (including SciFinder, Reaxys, and public repositories like PubChem) and vendor catalogues did not yield publicly available, verifiable analytical spectra for this compound. While some suppliers claim to possess such data, it is not accessible for independent review.[5]

For the purpose of validation, researchers synthesizing this compound would need to acquire and interpret this data. For comparison, the spectral data for the precursor, 2-chloro-5-(trifluoromethyl)pyridine , is well-established.[6]

Applications in Drug Discovery and Development: An Area for Exploration

The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry.[7] Derivatives are key components of high-efficiency insecticides, herbicides, and fungicides.[1][4]

However, there are no specific, documented instances in the public domain where This compound is used as a direct precursor to a known API or late-stage drug candidate. Its utility is therefore speculative but promising. The presence of the reactive primary alcohol function provides a synthetic handle for a variety of subsequent chemical transformations, including:

-

Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification or Etherification to introduce diverse side chains.

-

Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

These potential transformations make it a versatile building block for constructing more complex molecules in discovery chemistry campaigns.

Conclusion and Future Outlook

This compound is a chemical entity with clear potential as a synthetic intermediate. Its core attributes are defined, and a logical synthetic pathway can be proposed based on fundamental chemical principles. However, the lack of published, peer-reviewed data on its specific synthesis, purification, analytical characterization, and direct application presents a significant challenge for researchers.

The information gap suggests that the compound is either a highly specialized, niche intermediate with proprietary use data or a relatively underexplored building block. Future work by researchers in the field would be invaluable and should focus on:

-

Developing and publishing a robust, scalable synthesis protocol.

-

Fully characterizing the compound and making the analytical data (NMR, MS, IR) publicly available.

-

Exploring its utility in the synthesis of novel bioactive molecules and reporting on its reactivity in subsequent chemical transformations.

Until such data becomes available, scientists wishing to work with this molecule must undertake this foundational research independently.

References

This list is compiled from sources pertaining to the topic and its closely related precursors. A direct, citable reference for the synthesis and full characterization of the title compound could not be located.

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. Accessed January 2026. [Link]

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.Asian Journal of Chemistry.

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. PubChem. Accessed January 2026. [Link]

-

Al-Zoubi, W. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Accessed January 2026. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. 943551-28-8 | (2-cloro-5-(trifluorometil)piridin-3-il)metanol | this compound - Capot Químico [capotchem.com]

- 6. EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Building Block

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key fluorinated building block that holds significant importance in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifluoromethylpyridine scaffold offers a combination of desirable physicochemical properties, including metabolic stability and enhanced binding affinity to biological targets, making it a valuable intermediate in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.

The strategic placement of the chloro, trifluoromethyl, and hydroxymethyl groups on the pyridine ring provides multiple reactive sites for further chemical transformations. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The chloro substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or engaged in esterification and etherification reactions, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on providing practical, field-proven insights for researchers and development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 943551-28-8 | |

| Molecular Formula | C₇H₅ClF₃NO | |

| Molecular Weight | 211.57 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 4°C |

Safety Information:

This compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth. |

| P405 | Store locked up. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Figure 1: General synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde

This protocol describes a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure a high-yielding and clean conversion. Sodium borohydride is selected as the reducing agent due to its selectivity for aldehydes and ketones over other functional groups and its operational simplicity. Methanol is an ideal solvent as it readily dissolves the starting material and the reducing agent, and its protic nature facilitates the workup.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. The cooling is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate is important to control the rate of hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash them with brine. This step removes any remaining water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for subsequent steps.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 4.85 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).[3]

The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The singlet at 4.85 ppm is characteristic of the methylene protons adjacent to the hydroxyl group. The broad singlet at 2.50 ppm is due to the hydroxyl proton, which is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

-

Expected ¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to show 7 distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the chlorine atom being deshielded. The methylene carbon (-CH₂OH) is expected to resonate around 60-65 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

-

Expected ¹⁹F NMR (376 MHz, CDCl₃): A single sharp singlet is expected for the -CF₃ group, typically in the region of -60 to -65 ppm relative to CFCl₃.[4] The absence of coupling indicates that there are no adjacent fluorine or proton atoms within three bonds.

FT-IR Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

-

Expected FT-IR (KBr, cm⁻¹):

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

~700-800 cm⁻¹: C-Cl stretching.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak at m/z 211, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (M⁺ and M+2 in a ~3:1 ratio) should be observable.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (•OH) to give a peak at m/z 194, loss of the hydroxymethyl group (-CH₂OH) to give a peak at m/z 180, and loss of a chlorine atom (•Cl) to give a peak at m/z 176.

-

Applications in Chemical Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemical Synthesis: Precursor to Fluazifop-P-butyl

One of the most significant applications of this class of compounds is in the synthesis of aryloxyphenoxypropionate herbicides, such as fluazifop-P-butyl.[5] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a key starting material in the multi-step synthesis of this widely used herbicide.[2]

Figure 2: Simplified synthetic pathway to Fluazifop-P-butyl.

Pharmaceutical and Novel Agrochemical Development

The trifluoromethylpyridine moiety is a common feature in many modern APIs and novel agrochemicals due to its favorable properties. This compound serves as an excellent starting point for the synthesis of a diverse range of derivatives through reactions at the chloro and hydroxyl positions.

The chlorine atom at the 2-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures.

Figure 3: Suzuki-Miyaura cross-coupling of this compound.

The hydroxyl group can be readily converted into an ether linkage via the Williamson ether synthesis.[6][7] This reaction involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl substrate. This allows for the introduction of a wide range of alkyl and substituted alkyl chains.

Figure 4: Williamson ether synthesis workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifluoromethylpyridine core, coupled with strategically placed reactive handles, provides chemists with a powerful tool for the construction of complex molecules with desirable biological activities. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the discovery and development of new pharmaceuticals and agrochemicals. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this important intermediate into their synthetic strategies.

References

-

Acute Toxicity: oral - Registration Dossier - ECHA. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. [Link]

-

19F NMR Reference Standards. [Link]

-

Fluazifop-P-butyl (Ref: R154875) - AERU - University of Hertfordshire. [Link]

-

Williamson Ether Synthesis - Edubirdie. [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones. - NA ZAIDI, JM AL-KATTI AND FH SAEED. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

Sources

- 1. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]

- 2. Fluazifop - Wikipedia [en.wikipedia.org]

- 3. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility Profile of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

This guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful formulation, bioavailability, and overall therapeutic efficacy.[1] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore computational models for its prediction.

Introduction to this compound

This compound is a substituted pyridine derivative with the CAS Number 943551-28-8 and the linear formula C7H5ClF3NO.[2] It exists as a solid at room temperature.[2] Its chemical structure, featuring a chlorinated and trifluoromethylated pyridine ring with a hydroxymethyl group, suggests a molecule with a moderate polarity, which will significantly influence its solubility in various solvents. Understanding its solubility is a critical first step in the journey of any potential drug candidate from the laboratory to the clinic.[3][4]

| Property | Value | Source |

| CAS Number | 943551-28-8 | Sigma-Aldrich[2] |

| Linear Formula | C7H5ClF3NO | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[2] |

| Storage Temperature | 4°C | Sigma-Aldrich[2] |

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] A poorly soluble drug will exhibit slow dissolution in the gastrointestinal tract, leading to low and variable absorption, which can ultimately compromise its therapeutic effectiveness. Therefore, a comprehensive understanding of the solubility profile of a compound like this compound in a variety of solvents and physiological media is essential during the early stages of drug discovery and development.[5]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium or thermodynamic solubility.[6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Experimental Workflow: Shake-Flask Method

The following protocol outlines the steps for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension using a chemically inert syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A calibration curve with known concentrations of the compound must be prepared to accurately quantify the solubility.

-

Kinetic Solubility Determination

In high-throughput screening environments, kinetic solubility is often measured. This method is faster than thermodynamic solubility determination but may overestimate the true equilibrium solubility. Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation is observed.[5]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Theoretical Solubility Prediction

In the absence of experimental data, or to guide experimental design, computational models can be used to predict solubility. These models often rely on the physicochemical properties of the solute and solvent.

Thermodynamic Models

Thermodynamic models can predict solubility based on properties like the melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[7][8][9] The general solubility equation provides a theoretical framework for these predictions. While a deep dive into the complex mathematics is beyond the scope of this guide, it is important to recognize that these models can provide valuable initial estimates of a compound's solubility profile.[10]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility. These models are often developed using machine learning algorithms trained on large datasets of experimentally determined solubility values.[11] For this compound, a QSPR model could provide a rapid in silico estimation of its aqueous solubility.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

pH: The pyridine nitrogen in the molecule can be protonated at acidic pH. The pKa of the compound will determine the pH at which it transitions from its neutral to its ionized form. The ionized form is generally more water-soluble.[5]

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

-

Solvent Polarity: The solubility of this compound will vary significantly in solvents of different polarities. It is expected to have higher solubility in more polar organic solvents compared to nonpolar solvents.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

Data Presentation

Once experimental data is obtained, it should be presented in a clear and organized manner.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |

Conclusion

A comprehensive understanding of the solubility of this compound is a foundational requirement for its successful development as a pharmaceutical intermediate. This guide has provided a detailed roadmap for both the experimental determination and theoretical prediction of its solubility. By following the outlined protocols and considering the key factors influencing solubility, researchers can generate a robust solubility profile to inform formulation strategies and accelerate the drug development process.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. This compound | 943551-28-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a chlorine atom, a trifluoromethyl group, and a hydroxymethyl substituent on the pyridine ring, gives rise to a unique electronic and steric profile. A thorough understanding of its molecular structure is paramount for predicting its reactivity, metabolic fate, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides an in-depth analysis of the spectral data for this compound. Where experimental data for the title compound is not publicly available, a comparative analysis with the closely related precursor, 2-chloro-5-(trifluoromethyl)pyridine, will be provided to offer predictive insights. This guide is designed to assist researchers in interpreting the spectra of this and similar molecules, explaining the causality behind spectral features, and providing a framework for robust structural verification.

Molecular Structure and Spectroscopic Overview

The core of our analysis is the distinct substitution pattern on the pyridine ring, which dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons and carbons. The introduction of the hydroxymethyl group at the 3-position further modifies the spectral landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Experimental Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | ~8.6 | Singlet |

| H-4 | ~8.0 | Singlet |

| -CH₂- | ~4.8 | Singlet |

| -OH | Variable | Broad Singlet |

Note: The chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.

Interpretation and Rationale:

-

Aromatic Protons (H-4 and H-6): The pyridine ring possesses two aromatic protons. The strong electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups deshield these protons, causing them to resonate at high chemical shifts (downfield). The proton at the 6-position (H-6) is typically the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) also experiences significant deshielding. In the provided spectrum, these appear as singlets, suggesting minimal or no coupling with each other, which is expected for protons separated by four bonds in this substituted pyridine system.

-

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and appear as a singlet at approximately 4.8 ppm. Their downfield shift is a result of the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary significantly due to hydrogen bonding. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 148-152 | Singlet |

| C-3 | 135-139 | Singlet |

| C-4 | 137-141 | Quartet |

| C-5 | 120-124 | Quartet |

| C-6 | 145-149 | Singlet |

| -CF₃ | ~123 | Quartet |

| -CH₂OH | 60-65 | Singlet |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are expected at the downfield end of the aromatic region. The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent carbon (C-4) will also exhibit a smaller quartet coupling. The introduction of the hydroxymethyl group at C-3 is expected to cause a downfield shift for C-3 and influence the shifts of the neighboring carbons compared to the unsubstituted pyridine.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will resonate as a quartet with a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm, a typical region for sp³-hybridized carbons attached to an oxygen atom.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this, 2D NMR experiments are invaluable for definitive structural confirmation.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling between the aromatic protons H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals of H-4, H-6, and the -CH₂- group to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons. For instance, the methylene protons (-CH₂-) would show correlations to C-2, C-3, and C-4, confirming the position of the hydroxymethyl group.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR spectra would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A 400 MHz or higher field spectrometer would be ideal. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum. 2D experiments like COSY, HSQC, and HMBC should be run with standard parameters, optimizing the acquisition time based on the sample concentration.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C=N, C=C (aromatic) | 1400-1600 | Stretching |

| C-F (trifluoromethyl) | 1100-1350 (strong) | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-Cl | 600-800 | Stretching |

Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ range due to the C-F stretching vibrations.

-

C-O Stretch: The C-O stretching vibration of the primary alcohol will be visible in the 1000-1260 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

For a solid sample, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum for this compound:

The molecular weight of this compound is 211.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical: A peak at m/z 210 (M-1) can be observed due to the loss of a hydrogen radical.

-

Loss of a Hydroxyl Radical: Fragmentation of the hydroxymethyl group can lead to the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 194 (M-17).

-

Loss of Formaldehyde: A common fragmentation pathway for benzyl alcohols is the loss of formaldehyde (CH₂O), which would give a peak at m/z 181 (M-30). This fragment corresponds to the molecular ion of 2-chloro-5-(trifluoromethyl)pyridine.

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment at m/z 176 (M-35).

-

Tropylium-like Ion Formation: Rearrangement and fragmentation of the pyridine ring can lead to the formation of various smaller charged species.

References

Safe Handling and Management of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural complexity, incorporating a chlorinated and trifluoromethylated pyridine ring, imparts unique reactivity that is valuable in drug discovery. However, these same features necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive framework for researchers and scientists, detailing the toxicological profile, risk mitigation strategies, and emergency protocols associated with this compound. The primary identified hazard is acute oral toxicity, mandating stringent engineering controls and personal protective measures. Adherence to the protocols outlined herein is critical to ensure personnel safety and environmental integrity in a research and development setting.

Chemical Identity and Physical Properties

This compound is a solid organic compound whose utility in medicinal chemistry and materials science stems from its functionalized pyridine core. Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 943551-28-8 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| SMILES String | OCC1=CC(C(F)(F)F)=CN=C1Cl |

| InChI Key | ITWQFBNIOHFHFF-UHFFFAOYSA-N | |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | |

| Flash Point | Not Applicable |

| Storage Class Code | 6.1C - Combustible, acute toxic Category 3 | |

Hazard Identification and Toxicological Profile

The primary and most significant hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) classification reflects this, requiring the GHS06 pictogram (skull and crossbones) and the "Danger" signal word. The causality behind its toxicity lies in its chemical structure; the combination of a pyridine ring with an electron-withdrawing trifluoromethyl group and a chloro-substituent creates a molecule that can interfere with biological processes upon ingestion. While specific metabolic pathways for this compound are not extensively documented, related halogenated pyridines are known to undergo metabolic activation that can lead to cellular damage.

Beyond acute oral toxicity, data from structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, a comprehensive safety protocol must assume these hazards are present.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull & Crossbones) | Danger |

| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Category 2 (Assumed) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| STOT - Single Exposure | Category 3 (Assumed) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Proactive Risk Mitigation: A Self-Validating Safety Workflow

A foundational principle of laboratory safety is that every protocol must be a self-validating system. This begins with a mandatory risk assessment before any handling of the compound. The following workflow must be completed prior to initiating experimental work.

Caption: Mandatory Risk Assessment Workflow.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. For a compound with acute oral toxicity and potential respiratory irritation, these controls are non-negotiable.

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a properly functioning chemical fume hood. This is critical to prevent inhalation of fine solid particulates and any potential vapors.[5][6]

-

Emergency Infrastructure: The immediate work area must be equipped with an accessible and recently tested emergency eyewash station and safety shower.[5][7][8] This ensures immediate decontamination in the event of accidental exposure.

Standard Operating Procedure (SOP) for Safe Handling

This section details the step-by-step methodology for safely handling the compound.

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific task and associated risk. The following decision tree provides a logical framework for choosing the appropriate level of protection.

Caption: Decision Tree for Task-Specific PPE Selection.

Protocol for Weighing and Solution Preparation

-

Preparation: Don the appropriate PPE as determined by the workflow above. Ensure the chemical fume hood sash is at the lowest practical height. Place a plastic-backed absorbent liner on the work surface.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid generating dust. Close the primary container immediately after transfer.

-

Solubilization: Add the solvent to the container with the weighed solid. Use a magnetic stirrer or gentle swirling to aid dissolution.

-

Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth and the absorbent liner as hazardous waste.

-

Post-Handling: Remove PPE in the correct order (gloves first). Wash hands thoroughly with soap and water.[2][4]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigate harm.

Accidental Exposure

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[1]

-

Ingestion: THIS IS A MEDICAL EMERGENCY. If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison control center or emergency medical services.[5][9]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[1][5][9]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

Spill Response

The response protocol depends entirely on the scale of the spill.

Caption: Flowchart for Chemical Spill Response Protocol.

Storage and Waste Management

Proper storage and disposal are essential for long-term safety and regulatory compliance.

Storage Conditions

-

Container: Store in the original, tightly sealed container.[11][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals. The area should be secured and accessible only to authorized personnel.[6][12][13]

-

Compatibility: Store segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7][8] The assigned storage class code is 6.1C (Combustible, acute toxic).

Waste Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14]

-

Collection: Collect all waste (excess solid, contaminated PPE, spill cleanup materials) in a dedicated, properly labeled, and sealed hazardous waste container.[6][14]

-

Disposal: The waste must be disposed of through a licensed professional waste disposal service. The preferred method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting acidic gases (HCl, HF).[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a robust understanding of its hazards, particularly its acute oral toxicity. By implementing stringent engineering controls, adhering to task-specific PPE protocols, and being prepared for emergency scenarios, researchers can mitigate the risks associated with this compound. The principles of proactive risk assessment and meticulous adherence to established procedures are paramount to safeguarding the health of laboratory personnel and protecting the environment.

References

- How to Choose PPE for Chemical Work. (2025, October 23). Retrieved January 6, 2026, from a source providing general guidance on PPE selection.

- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.

- 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. (2025, November 29). ChemicalBook. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- Pyridine Hazard Assessment Form. (n.d.). Washington State University.

- SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)pyridine. (2024, December 14). Tokyo Chemical Industry. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). The University of Alabama at Birmingham.

- 4-Iodo-3-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- SAFETY DATA SHEET - (2-Chloro-3-pyridinyl)methanol. (2024, March 30). Fisher Scientific. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine. (2021, December 24). Fisher Scientific.

-

Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved January 6, 2026, from [Link]

- (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

- SAFETY DATA SHEET - Merck Millipore. (2024, November 29). Merck Millipore.

- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved January 6, 2026, from a source providing general PPE guidance.

- Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Chlorine Dioxide. (n.d.). Benchchem. Retrieved January 6, 2026, from a source providing general PPE and handling protocols.

- SAFETY DATA SHEET - 3-Amino-2-chloro-5-(trifluoromethyl)pyridine. (2024, April 1). Fisher Scientific. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024, December 18). Organic Syntheses. Retrieved January 6, 2026, from [Link]

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer.

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.

- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. (n.d.). Huimeng Bio-tech.

- [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet. (2023, July 6). Apollo Scientific. Retrieved January 6, 2026, from a source providing an SDS for a structurally similar compound.

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 6, 2026, from a source providing an SDS for pyridine.

- PYRIDINE Safety Data Sheet. (n.d.). SD Fine-Chem. Retrieved January 6, 2026, from a source providing an SDS for pyridine.

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC - NIH. Retrieved January 6, 2026, from [Link]

- [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.

-

Methanol toxicity. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

American Academy of Clinical Toxicology practice guidelines on the treatment of methanol poisoning. (2002). Journal of Toxicology. Clinical Toxicology. Retrieved January 6, 2026, from [Link]

-

Methanol poisoning as a new world challenge: A review. (2021). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Methanol Toxicity. (2025, February 6). StatPearls - NCBI Bookshelf. Retrieved January 6, 2026, from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Mechanistic Elucidation of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Hypothetical Drug Discovery Framework

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical design, prized for its versatility and ability to interact with a wide array of biological targets.[1] The incorporation of a trifluoromethyl group can further enhance a molecule's drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] This guide presents a comprehensive, albeit hypothetical, framework for the mechanistic elucidation of a novel compound, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. In the absence of direct empirical data for this specific molecule, we will leverage structure-activity relationships of analogous compounds to propose and investigate three plausible and distinct mechanisms of action: antagonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, modulation of the GABA-gated chloride channel, and inhibition of protein kinases. This document is intended to serve as a roadmap for researchers embarking on the characterization of novel chemical entities, outlining a logical, multi-pronged approach to drug discovery and mechanism of action studies.

Introduction: The Therapeutic Potential of a Trifluoromethylated Pyridinylmethanol

This compound is a small molecule featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a hydroxymethyl group. Each of these functionalities contributes to the overall physicochemical properties of the molecule, suggesting a high potential for biological activity.

-

The Pyridine Core: A privileged scaffold in drug discovery, the pyridine ring is present in numerous approved drugs and serves as a versatile template for designing molecules with diverse pharmacological activities.[1]

-

The Trifluoromethyl Group: This moiety is a powerful electron-withdrawing group that can significantly enhance a compound's metabolic stability and membrane permeability.[2] Its inclusion is a well-established strategy for improving pharmacokinetic profiles.

-

The Methanol Group: The hydroxymethyl substituent can participate in hydrogen bonding interactions with biological targets, a key feature for molecular recognition and binding affinity.

Given these structural features, we hypothesize that this compound could exhibit activity in one or more of the following areas, which are known to be modulated by structurally related compounds.

Proposed Mechanism of Action 1: Antagonism of the TRPV3 Ion Channel

Rationale: Derivatives of (Pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[3][4][5] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and neuronal tissues, and it is implicated in pain sensation, inflammation, and skin disorders.[3][6] The structural similarity of our topic compound to these known TRPV3 antagonists makes this a primary and compelling hypothesis.

Experimental Workflow for TRPV3 Antagonism Investigation

The following diagram outlines the proposed experimental workflow to investigate the potential TRPV3 antagonistic activity of this compound.

Caption: Workflow for investigating TRPV3 antagonism.

Detailed Experimental Protocols

2.2.1. Primary Screen: Calcium Influx Assay

-

Objective: To rapidly assess the ability of the compound to inhibit TRPV3 channel activation.

-

Methodology:

-

Culture HEK293 cells stably expressing human TRPV3 channels.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a known TRPV3 agonist (e.g., 2-APB or carvacrol).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Expected Outcome: A dose-dependent decrease in the fluorescence signal in the presence of the compound would indicate inhibition of TRPV3-mediated calcium influx.

2.2.2. Electrophysiology: Patch-Clamp Analysis

-

Objective: To confirm direct modulation of the TRPV3 ion channel and determine the mechanism of inhibition.

-

Methodology:

-

Perform whole-cell patch-clamp recordings on HEK293 cells expressing human TRPV3.

-

Apply the TRPV3 agonist to elicit an inward current.

-

Perfuse the cells with different concentrations of the test compound and measure the effect on the agonist-induced current.

-

-

Expected Outcome: A reduction in the current amplitude would confirm the compound's inhibitory effect on the TRPV3 channel. The nature of the block (e.g., competitive, non-competitive) can also be investigated.

Proposed Mechanism of Action 2: Modulation of GABA-gated Chloride Channels

Rationale: The 2-chloro-5-(trifluoromethyl)pyridine substructure is a key component of several commercial insecticides, such as fipronil, which act as non-competitive antagonists of the GABA-gated chloride channel (GABA-A receptor) in insects.[7] This action leads to hyperexcitation of the central nervous system and is a validated mechanism for insecticidal activity.[8] Therefore, it is plausible that this compound could exhibit similar activity, making it a candidate for agrochemical applications.

Experimental Workflow for GABA-A Receptor Modulation

Caption: Workflow for GABA-A receptor modulation studies.

Detailed Experimental Protocols

3.2.1. Radioligand Binding Assay

-

Objective: To determine if the compound binds to the GABA-A receptor.

-

Methodology:

-

Prepare membrane fractions from insect (e.g., Drosophila melanogaster) heads.

-

Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor channel site (e.g., [³H]EBOB).

-

Add increasing concentrations of the test compound to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Expected Outcome: A high binding affinity would suggest that the compound interacts directly with the GABA-A receptor.

3.2.2. Electrophysiology on Insect Neurons

-

Objective: To confirm the functional antagonism of the GABA-A receptor.

-

Methodology:

-

Isolate and culture neurons from an insect model (e.g., cockroach dorsal unpaired median neurons).

-

Perform two-electrode voltage-clamp or patch-clamp recordings.

-

Apply GABA to activate the chloride channel and record the resulting current.

-

Co-apply the test compound with GABA to observe any inhibition of the GABA-induced current.

-

-

Expected Outcome: A reduction in the GABA-induced chloride current would confirm the compound's antagonistic effect on the insect GABA-A receptor.

Proposed Mechanism of Action 3: Protein Kinase Inhibition

Rationale: The pyridine scaffold is a common feature in a multitude of protein kinase inhibitors developed for oncology.[9] Fused pyridine derivatives have been shown to inhibit kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Fibroblast Growth Factor Receptors (FGFRs).[10][11] Given the prevalence of this scaffold in kinase inhibitors, it is a logical hypothesis that this compound could also exhibit inhibitory activity against one or more protein kinases.

Experimental Workflow for Kinase Inhibition Profiling

Caption: Workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

4.2.1. Broad Kinase Panel Screen

-

Objective: To identify potential kinase targets from a large panel of human kinases.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

The percent inhibition for each kinase is determined.

-

-

Expected Outcome: Identification of a list of "hit" kinases that are significantly inhibited by the compound.

4.2.2. Cellular Phosphorylation Assay

-

Objective: To confirm that the compound can inhibit the activity of the target kinase within a cellular context.

-

Methodology:

-

Select a cancer cell line that is known to be dependent on the activity of a "hit" kinase.

-

Treat the cells with varying concentrations of the test compound.

-

Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of the substrate would indicate that the compound is cell-permeable and engages its target kinase.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical In Vitro Potency Data

| Assay Type | Target | Metric | Hypothetical Value |

| Calcium Influx | Human TRPV3 | IC₅₀ | 150 nM |

| Radioligand Binding | Insect GABA-A Receptor | Kᵢ | 75 nM |

| Kinase Activity | Human GSK-3β | IC₅₀ | 500 nM |

Conclusion and Future Directions

This technical guide has outlined a rational, multi-faceted approach to the mechanistic elucidation of this compound. By leveraging knowledge of structurally related compounds, we have proposed three distinct and plausible mechanisms of action and detailed the experimental workflows required to investigate each hypothesis. This framework is not merely a theoretical exercise but a practical guide for researchers in the early stages of drug discovery. The initial findings from these proposed studies would dictate the subsequent steps in the development of this compound, whether as a novel analgesic or anti-inflammatory agent, a next-generation insecticide, or a targeted anti-cancer therapeutic. The true mechanism of action of this compound awaits empirical validation, and it is our hope that this guide will serve as a valuable resource for those who undertake this exciting scientific endeavor.

References

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545. [Link][3][5]

-

Wikipedia. (n.d.). Isoxazoline. In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Raymond, V., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Neuropharmacology, 15(7), 1029-1043. [Link]

-

Abdel-Wahab, B. F., et al. (2021). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Molecules, 26(16), 4963. [Link][10]

-

Bloomquist, J. R. (2003). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology, 54(4), 145-156. [Link][8]

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link][4]

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry. [Link][5]

-